molecular formula C7H10O3 B8462501 4-hydroxy-3-isopropylfuran-2(5H)-one

4-hydroxy-3-isopropylfuran-2(5H)-one

Cat. No. B8462501
M. Wt: 142.15 g/mol
InChI Key: CTTZQHOXOWFPSL-UHFFFAOYSA-N
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Patent
US09206198B2

Procedure details

A mixture of ethyl 4-bromo-2-isopropyl-3-oxobutanoate (7.1 g, 28 mmol) and hydrogen bromide (48%, 0.032 mL, 0.28 mmol) was heated at 100° C. for 8 h. After cooling to rt, the solid was collected by filtration followed by diethyl ether washing to give 4-hydroxy-3-isopropylfuran-2(5H)-one. LCMS: (M+1)+:143.09.
Name
ethyl 4-bromo-2-isopropyl-3-oxobutanoate
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0.032 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC[C:3](=[O:13])[CH:4]([CH:10]([CH3:12])[CH3:11])[C:5]([O:7][CH2:8]C)=[O:6].Br>>[OH:13][C:3]1[CH2:8][O:7][C:5](=[O:6])[C:4]=1[CH:10]([CH3:11])[CH3:12]

Inputs

Step One
Name
ethyl 4-bromo-2-isopropyl-3-oxobutanoate
Quantity
7.1 g
Type
reactant
Smiles
BrCC(C(C(=O)OCC)C(C)C)=O
Name
Quantity
0.032 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC1)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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